1,2-difluoro-4-(trichloromethyl)benzene 1,2-difluoro-4-(trichloromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 143726-98-1
VCID: VC7948139
InChI: InChI=1S/C7H3Cl3F2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H
SMILES: C1=CC(=C(C=C1C(Cl)(Cl)Cl)F)F
Molecular Formula: C7H3Cl3F2
Molecular Weight: 231.4 g/mol

1,2-difluoro-4-(trichloromethyl)benzene

CAS No.: 143726-98-1

Cat. No.: VC7948139

Molecular Formula: C7H3Cl3F2

Molecular Weight: 231.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-difluoro-4-(trichloromethyl)benzene - 143726-98-1

Specification

CAS No. 143726-98-1
Molecular Formula C7H3Cl3F2
Molecular Weight 231.4 g/mol
IUPAC Name 1,2-difluoro-4-(trichloromethyl)benzene
Standard InChI InChI=1S/C7H3Cl3F2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H
Standard InChI Key KAVHKCGLLMKDAL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(Cl)(Cl)Cl)F)F
Canonical SMILES C1=CC(=C(C=C1C(Cl)(Cl)Cl)F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1,2-difluoro-4-(trichloromethyl)benzene combines electronegative fluorine atoms with a bulky trichloromethyl group, creating a highly electron-deficient aromatic system. This electron deficiency arises from the inductive effects of the fluorine and chlorine atoms, which withdraw electron density from the benzene ring. The compound’s calculated reduction potential, inferred from analogous trichloromethyl-substituted arenes, is approximately −1.10 V vs. the standard calomel electrode (SCE), making it a strong electron acceptor .

Table 1: Comparative Properties of Halogenated Benzenes

CompoundMolecular FormulaMolecular Weight (g/mol)Reduction Potential (V vs. SCE)Key Applications
1,2-Difluoro-4-(trichloromethyl)benzeneC₇H₃Cl₃F₂231.45−1.10 (estimated)Photoinitiators, Organic synthesis
1,2,4-Trifluoro-5-(trichloromethyl)benzeneC₇H₃Cl₃F₃250.45−1.10 Radical photo-initiators
1,2,4-TrichlorobenzeneC₆H₃Cl₃181.45N/ASolvents, Chemical intermediates

Synthesis and Manufacturing Approaches

While no direct synthetic routes for 1,2-difluoro-4-(trichloromethyl)benzene are documented in peer-reviewed literature, plausible methods can be extrapolated from patents and studies on analogous compounds. A notable example is the synthesis of 1,2,4-trifluorobenzene, which involves nitration, fluorination, hydrogenation, and deamination steps . Adapting this approach:

  • Nitration: Reacting 1,2-difluorobenzene with fuming nitric acid in concentrated sulfuric acid could introduce a nitro group at the 4-position.

  • Trichloromethylation: Substituting the nitro group with a trichloromethyl group using trichloromethylating agents (e.g., CCl₄/AlCl₃).

  • Purification: Steam distillation or recrystallization to isolate the final product.

Challenges include controlling regioselectivity during nitration and avoiding over-chlorination. Catalytic fluorination methods using potassium fluoride and quaternary ammonium salts, as described in the synthesis of 2,4,5-trifluoronitrobenzene , may enhance yield and selectivity.

Electronic Properties and Reactivity

The electron-deficient nature of 1,2-difluoro-4-(trichloromethyl)benzene enables participation in radical-mediated reactions. Computational studies on similar trichloromethyl arenes reveal that the trichloromethyl group stabilizes radical intermediates through inductive and resonance effects . Key reactions include:

  • Nucleophilic Aromatic Substitution: Fluorine atoms at the 1- and 2-positions are susceptible to substitution by stronger nucleophiles (e.g., amines, alkoxides).

  • Radical Polymerization: The compound can act a co-initiator in photo-induced polymerization systems by generating radicals upon electron transfer .

Applications in Photochemistry and Materials Science

Photoinitiating Systems

1,2-Difluoro-4-(trichloromethyl)benzene’s high reduction potential makes it suitable for visible-light photoinitiators. In three-component systems, it pairs with sensitizers (e.g., porphyrins) and iodonium salts to initiate polymerization under low-intensity light . Applications include:

  • Holographic Data Storage: High-resolution photopolymer films for optical elements.

  • Dental Composites: Rapid curing under blue light (450–500 nm).

Organic Synthesis

The trichloromethyl group serves as a precursor for carboxylic acids via hydrolysis or as a directing group in cross-coupling reactions. For example:
C₇H₃Cl₃F₂+H₂OC₇H₃F₂COOH+3HCl\text{C₇H₃Cl₃F₂} + \text{H₂O} \rightarrow \text{C₇H₃F₂COOH} + 3\text{HCl}

Future Research Directions

  • Synthetic Optimization: Developing catalytic, one-pot methods to improve yield and reduce waste.

  • Application Expansion: Exploring use in organic electronics (e.g., electron-transport materials).

  • Toxicology Studies: Assessing ecotoxicological impacts and biodegradation pathways.

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